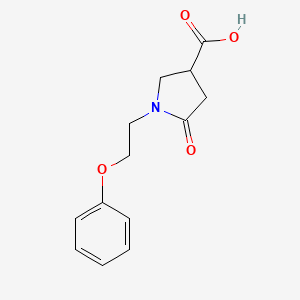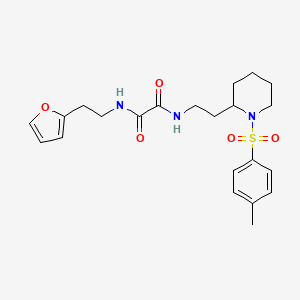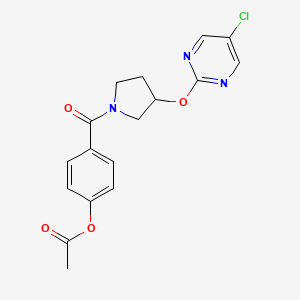![molecular formula C21H26N4O3 B2614224 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-79-3](/img/structure/B2614224.png)
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, an ethyl group, a phenyl group, and a propan-2-yloxypropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Attachment of the propan-2-yloxypropyl side chain: This step involves the reaction of the pyrazolo[4,3-c]pyridine core with a suitable alkylating agent, such as 3-(propan-2-yloxy)propyl halide, under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolo[4,3-c]pyridine core or side chains.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-ethyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolo[4,3-c]pyridine core and may exhibit similar biological activities. Examples include 3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide and this compound.
Indole derivatives: These compounds contain an indole core and may exhibit similar pharmacological activities. Examples include indole-3-acetic acid and indole-3-carbinol.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-24-13-17(20(26)22-11-8-12-28-15(2)3)19-18(14-24)21(27)25(23-19)16-9-6-5-7-10-16/h5-7,9-10,13-15H,4,8,11-12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUUKBGGMNXJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614148.png)
![8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2614149.png)


![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![5-Octylsulfanyl-1H-[1,2,4]triazole](/img/structure/B2614158.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2614160.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2614161.png)

![2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)
